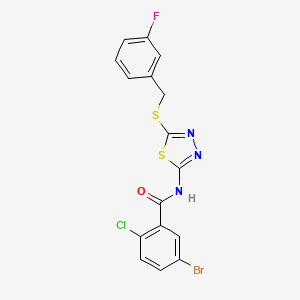
5-bromo-2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H10BrClFN3OS2 and its molecular weight is 458.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-bromo-2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS No. 393569-15-8) is a complex organic compound that incorporates a thiadiazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₀BrClFN₃OS₂, with a molecular weight of approximately 458.8 g/mol. The presence of halogen atoms (bromo and chloro) and the thiadiazole ring suggests potential antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety often exhibit significant antimicrobial activity. The structure of this compound may allow it to interact with microbial enzymes or receptors, potentially inhibiting their growth. A study highlighted that related thiadiazole derivatives showed promising antibacterial effects against various pathogens, suggesting that this compound could also possess similar properties .
Anticancer Activity
Preliminary investigations into the anticancer potential of related thiadiazole derivatives have shown encouraging results. For instance, compounds with similar structures were tested against several cancer cell lines using the MTT assay, demonstrating cytotoxic effects. The IC₅₀ values for these compounds were significantly lower than those of standard chemotherapeutics like doxorubicin . The specific mechanisms by which these compounds exert their effects are still under investigation but may involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The enzyme-inhibitory potential of this compound has not been extensively studied; however, related thiadiazole derivatives have been shown to inhibit lipoxygenase enzymes implicated in various cancers . This suggests that further research could elucidate the inhibitory effects of this compound on similar targets.
Case Studies
- Antimicrobial Screening : A study evaluated various thiadiazole derivatives for their antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. Compounds with halogen substitutions displayed enhanced activity, indicating a potential pathway for further development of this compound as an antimicrobial agent .
- Cytotoxicity in Cancer Cells : A recent investigation into a series of thiadiazole derivatives revealed significant cytotoxicity in lung (A549) and cervical (HeLa) cancer cell lines. The study reported IC₅₀ values in the nanomolar range for some derivatives, indicating strong potential for therapeutic application .
属性
IUPAC Name |
5-bromo-2-chloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClFN3OS2/c17-10-4-5-13(18)12(7-10)14(23)20-15-21-22-16(25-15)24-8-9-2-1-3-11(19)6-9/h1-7H,8H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJRSAWNJVDDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














